Bis(trifluoroacetoxy)borane
CAS No.: 75626-03-8
Cat. No.: VC19354845
Molecular Formula: C4BF6O4
Molecular Weight: 236.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75626-03-8 |
|---|---|
| Molecular Formula | C4BF6O4 |
| Molecular Weight | 236.84 g/mol |
| Standard InChI | InChI=1S/C4BF6O4/c6-3(7,8)1(12)14-5-15-2(13)4(9,10)11 |
| Standard InChI Key | RWTOXMWWVDQMCN-UHFFFAOYSA-N |
| Canonical SMILES | [B](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Bis(trifluoroacetoxy)borane adopts a trigonal planar geometry around the boron center, with three trifluoroacetoxy ligands () occupying the coordination sites . The electron-withdrawing nature of the trifluoromethyl groups enhances the Lewis acidity of the boron atom, a critical feature for its catalytic activity . PubChem’s 2D structural depiction confirms this arrangement, though 3D conformational analysis remains challenging due to limitations in molecular mechanics force fields for boron-containing systems .
Spectroscopic Data
Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl () and boron-oxygen bonds. For analogous boron esters, such as di(2,4,6-triisopropylphenyl)fluoroborane, IR peaks near 2460 cm correspond to B–H stretching modes . While direct spectral data for bis(trifluoroacetoxy)borane is scarce, its decomposition products—including boric acid and trifluoroacetic acid—exhibit identifiable signatures in and NMR spectra .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of bis(trifluoroacetoxy)borane typically involves the reaction of boron trifluoride () with trifluoroacetic acid () under controlled conditions . Alternative methods utilize Grignard reagents, as demonstrated in the preparation of hindered organoboron compounds . For example, the reaction of tripylmagnesium bromide with yields fluoroborane derivatives, suggesting adaptable protocols for synthesizing trifluoroacetoxy analogs .
Scalability and Purification
Industrial-scale production often employs a 1M solution of bis(trifluoroacetoxy)borane in trifluoroacetic acid to enhance stability and handling . Purification via distillation under reduced pressure (e.g., 0.02 mm Hg) minimizes thermal decomposition, yielding a viscous liquid that crystallizes upon cooling .
Physicochemical Properties
The compound’s insolubility in water and sensitivity to hydrolysis necessitate storage under anhydrous conditions . Its compatibility with organic solvents like dichloromethane and chloroform facilitates use in homogeneous catalysis .
Applications in Organic Synthesis
Catalytic Homoallyboration
Bis(trifluoroacetoxy)borane catalyzes homoallyboration reactions, enabling the stereoselective formation of carbon-carbon bonds. This reactivity parallels that of tris(pentafluorophenyl)borane, which activates silanes in hydrosilylation transformations . For instance, the reduction of aldehydes to alcohols using poly(methylhydrosiloxane) (PMHS) demonstrates its potential as a sustainable alternative to transition-metal catalysts .
Deprotection Reagent
In peptide synthesis, the compound facilitates the cleavage of protecting groups under mild conditions. Its strong Lewis acidity allows for selective deprotection without degrading acid-labile functional groups .
Stability and Decomposition Pathways
Exposure to moisture triggers rapid hydrolysis, yielding boric acid () and trifluoroacetic acid :
This exothermic reaction necessitates stringent handling protocols, including inert-atmosphere gloveboxes and moisture-free solvents . Solid-state stability exceeds three months under argon, but solution-phase degradation occurs within weeks .
Future Directions and Research Opportunities
Recent advances in frustrated Lewis pair (FLP) chemistry highlight the potential for modifying bis(trifluoroacetoxy)borane with sterically hindered ligands to enhance air stability . Additionally, computational studies of its electronic structure could optimize catalytic efficiency in asymmetric synthesis.
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